molecular formula C16H13Cl2N3OS B8528504 N,2-Bis(4-chlorophenyl)-3-oxopyrazolidine-1-carbothioamide CAS No. 90061-75-9

N,2-Bis(4-chlorophenyl)-3-oxopyrazolidine-1-carbothioamide

Cat. No. B8528504
CAS RN: 90061-75-9
M. Wt: 366.3 g/mol
InChI Key: QCBAONYDKCPRBY-UHFFFAOYSA-N
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Description

N,2-Bis(4-chlorophenyl)-3-oxopyrazolidine-1-carbothioamide is a useful research compound. Its molecular formula is C16H13Cl2N3OS and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,2-Bis(4-chlorophenyl)-3-oxopyrazolidine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-Bis(4-chlorophenyl)-3-oxopyrazolidine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90061-75-9

Product Name

N,2-Bis(4-chlorophenyl)-3-oxopyrazolidine-1-carbothioamide

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

N,2-bis(4-chlorophenyl)-3-oxopyrazolidine-1-carbothioamide

InChI

InChI=1S/C16H13Cl2N3OS/c17-11-1-5-13(6-2-11)19-16(23)20-10-9-15(22)21(20)14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,23)

InChI Key

QCBAONYDKCPRBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(N(C1=O)C2=CC=C(C=C2)Cl)C(=S)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a dry argon atmosphere a solution of 1.6 grams (0.008 mole) of 2-(4-chlorophenyl)-3-pyrazolidinone in 13 ml of tetrahydrofuran was added dropwise to a stirred mixture of 0.4 gram (0.009 mole) of sodium hydride (55% oil suspension, oil removed by washing with hexane) in 8 ml of dry tetrahydrofuran while at room temperature. After complete addition, the reaction mixture was heated at 50° C. until gas evolution ceased, then cooled to room temperature. A solution of 1.4 grams (0.008 mole) of 4-chlorophenyl isothiocyanate in 8 ml of tetrahydrofuran was added to the reaction mixture and the resultant mixture stirred at room temperature for 14 hours. A saturated aqueous ammonium chloride solution was added to the reaction mixture and the total extracted with ethyl acetate. The organic extract was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and filtered. The solvent was removed by distillation under reduced pressure leaving a solid residue. The solid was purified by recrystallization from ethanol to afford 1.4 grams of 1-(4-chlorophenyl)thiocarbamoyl-2-(4-chlorophenyl)-3-pyrazolidinone (mp 121°-124° C.).
Quantity
1.6 g
Type
reactant
Reaction Step One
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0.4 g
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reactant
Reaction Step One
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13 mL
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solvent
Reaction Step One
Quantity
8 mL
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solvent
Reaction Step One
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1.4 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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